molecular formula C15H14BrNO B501507 N-(2-bromophenyl)-4-ethylbenzamide

N-(2-bromophenyl)-4-ethylbenzamide

Cat. No.: B501507
M. Wt: 304.18g/mol
InChI Key: RLRWYOWJXBOLJR-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-4-ethylbenzamide is a benzamide derivative featuring a 4-ethyl substituent on the benzoyl ring and a 2-bromophenyl group attached to the amide nitrogen.

Properties

Molecular Formula

C15H14BrNO

Molecular Weight

304.18g/mol

IUPAC Name

N-(2-bromophenyl)-4-ethylbenzamide

InChI

InChI=1S/C15H14BrNO/c1-2-11-7-9-12(10-8-11)15(18)17-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H,17,18)

InChI Key

RLRWYOWJXBOLJR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

  • Substituent Effects : The 4-ethyl group in the target compound contrasts with electron-withdrawing substituents (e.g., nitro, bromo) in analogs. Ethyl may improve membrane permeability but reduce polarity compared to nitro or bromo groups.
  • Crystallography : 4-Bromo-N-(2-nitrophenyl)benzamide exhibits two molecules per asymmetric unit, suggesting specific packing interactions (e.g., hydrogen bonding, halogen contacts) absent in the target compound due to structural differences .
  • Synthetic Routes : Amide coupling via acyl chlorides and anilines is a common method, but reaction yields and conditions vary with substituent reactivity. For example, nitro groups may require controlled conditions to avoid side reactions .

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